molecular formula C9H9BrFNO B1375167 2-bromo-N-(3-fluoro-2-methylphenyl)acetamide CAS No. 1343627-31-5

2-bromo-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No. B1375167
CAS RN: 1343627-31-5
M. Wt: 246.08 g/mol
InChI Key: RQCSJTAGPLQYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-N-(3-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO . It has a molecular weight of 246.08 . The IUPAC name for this compound is N-(3-bromo-5-fluoro-2-methylphenyl)acetamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrFNO/c1-5-8(10)3-7(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

The structures of various halogenated N,2-diarylacetamides, including compounds related to 2-bromo-N-(3-fluoro-2-methylphenyl)acetamide, have been studied, revealing insights into their molecular conformations and supramolecular assembly. These studies contribute to understanding the chemical properties and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Nayak et al., 2014).

Antidepressant and Anticonvulsant Activity

Research has been conducted on derivatives of this compound to explore their potential antidepressant and anticonvulsant activities. These studies suggest potential therapeutic applications of these compounds in the treatment of neurological disorders (Xie et al., 2013).

Vibrational Spectroscopy and Electronic Properties

The electronic properties and vibrational mode couplings of structures analogous to this compound have been investigated. This research contributes to a deeper understanding of the molecular behavior and potential applications in fields like materials science and molecular engineering (Viana et al., 2017).

Antimicrobial Properties

Studies have been conducted on the synthesis and evaluation of related compounds for their antimicrobial properties. These findings indicate potential applications in developing new antimicrobial agents (Fuloria et al., 2014).

Pesticide Potential

Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which includes compounds structurally related to this compound, suggests potential applications as pesticides. This highlights the compound's relevance in agricultural applications (Olszewska et al., 2008).

Anti-epileptic Drug Candidate

Derivatives of this compound have been explored as anti-epileptic drug candidates, showing promise in various models of convulsant activity, which may be relevant for pharmaceutical applications (Tanaka et al., 2019).

Synthesis and Characterization

The synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, including compounds related to this compound, have been explored, contributing to the development of new chemical entities with potential applications in various fields (Yang Man-li, 2008).

Safety and Hazards

The safety information for “2-bromo-N-(3-methylphenyl)acetamide” indicates that it should be stored at room temperature . The Material Safety Data Sheet (MSDS) can provide more detailed safety and hazard information .

properties

IUPAC Name

2-bromo-N-(3-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCSJTAGPLQYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(3-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(3-fluoro-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(3-fluoro-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(3-fluoro-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(3-fluoro-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(3-fluoro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.